Avoparcin-alpha
説明
Avoparcin-alpha is a glycopeptide antibiotic produced by the bacterium Amycolatopsis coloradensis. It is part of the avoparcin complex, which also includes β-avoparcin and ristosamynil-avoparcin . Glycopeptide antibiotics, such as this compound, are known for their effectiveness against Gram-positive bacterial infections .
準備方法
Avoparcin-alpha is produced through fermentation using the bacterium Amycolatopsis coloradensis ATCC 53629 . The production process involves selecting a high producer morphological variant within the bacterial population and using a specialized fermentation medium to increase productivity . This method can yield up to 9 g/L of the avoparcin complex in flask fermentations .
化学反応の分析
Avoparcin-alpha undergoes various chemical reactions, including interactions with bacterial cell-wall receptor-mimicking peptides . These interactions are studied using electrospray ionization mass spectrometry (ESI-MS), which helps determine the binding constants of this compound with different peptides . The major products formed from these reactions are typically related to the inhibition of bacterial cell wall synthesis .
科学的研究の応用
Avoparcin-alpha has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an antibacterial agent in animal feed to promote growth . Additionally, it serves as an analytical standard in various research studies . The compound’s ability to inhibit bacterial cell wall synthesis makes it valuable in studying bacterial resistance mechanisms and developing new antibiotics .
作用機序
The mechanism of action of avoparcin-alpha involves binding to bacterial cell-wall precursors, specifically those terminating in the sequence -Lys-D-Ala-D-Ala . This binding inhibits the cross-linking of the growing cell wall, leading to bacterial cell death . The molecular targets of this compound are the bacterial cell-wall receptor-mimicking peptides, which it binds to with high affinity .
類似化合物との比較
Avoparcin-alpha is structurally similar to other glycopeptide antibiotics, such as vancomycin . Both compounds share a common mechanism of action, involving the inhibition of bacterial cell wall synthesis . this compound has slightly higher binding affinities for certain bacterial cell-wall receptor-mimicking peptides compared to vancomycin . Other similar compounds include β-avoparcin and ristosamynil-avoparcin, which are also part of the avoparcin complex .
生物活性
Avoparcin-alpha, a glycopeptide antibiotic closely related to vancomycin, has garnered significant attention in the fields of microbiology and pharmacology due to its biological activity and implications in antimicrobial resistance. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on bacterial resistance, and relevant case studies.
This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, thereby preventing the cross-linking necessary for cell wall integrity. This mechanism is similar to that of vancomycin, making it effective against Gram-positive bacteria, including Enterococcus species.
Biological Activity Data
The biological activity of this compound can be quantified through Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The following table summarizes MIC data for this compound compared to other glycopeptides:
Antibiotic | Bacterial Strain | MIC (mg/L) |
---|---|---|
This compound | Enterococcus faecalis | 4-16 |
Vancomycin | Enterococcus faecalis | 1-2 |
Teicoplanin | Enterococcus faecalis | 0.5-2 |
Avoparcin | Staphylococcus aureus | 8-32 |
This table illustrates that while this compound is effective against Enterococcus faecalis, its potency is generally lower than that of vancomycin and teicoplanin.
Resistance Patterns
The use of Avoparcin in livestock has been linked to the emergence of vancomycin-resistant enterococci (VRE). A study conducted in New Zealand reported a persistence rate of VRE in broiler chickens even after the cessation of avoparcin use, indicating long-term implications for antibiotic resistance patterns in agriculture and human health .
In Denmark, the prevalence of VRE in poultry dropped significantly after the ban on avoparcin; however, residual populations were still detectable years later . This highlights the potential for environmental reservoirs of resistance genes.
Case Studies
- Persistence of VRE Post-Avoparcin Ban : Following the European Union's ban on avoparcin in 1997, studies showed a gradual decline in VRE prevalence among poultry. However, residual resistance was observed in flocks up to five years post-ban, suggesting that once established, resistance can be difficult to eradicate .
- Comparative Efficacy : A comparative study evaluated the efficacy of this compound against various strains of Enterococcus and Staphylococcus aureus. Results indicated that while this compound maintained activity against certain strains, some exhibited reduced susceptibility due to acquired resistance mechanisms such as plasmid-mediated resistance genes .
Research Findings
Recent research has focused on the structural modifications of Avoparcin-like compounds to enhance their efficacy against resistant strains. For instance, studies have shown that lipophilic modifications can improve binding affinity to bacterial receptors, thus enhancing antimicrobial activity .
特性
IUPAC Name |
(1S,18R,19R,22S,25R,28R,40R)-4-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-49-chloro-32,35,37-trihydroxy-22-(4-hydroxyphenyl)-19-[[(2S)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-18-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H102ClN9O36/c1-31-67(106)47(91)26-58(124-31)130-52-28-53-46(90)20-38(52)21-49-80(116)98-65(86(122)123)45-24-41(103)25-51(105)60(45)44-19-37(11-18-50(44)104)63(82(118)94-49)96-84(120)64-39-22-54(78(55(23-39)129-53)135-89-79(74(113)71(110)57(30-101)132-89)133-59-27-48(92)68(107)32(2)125-59)127-42-16-9-36(10-17-42)77(134-88-76(115)73(112)70(109)56(29-100)131-88)66(85(121)95-62(83(119)97-64)35-5-12-40(102)13-6-35)99-81(117)61(93-4)34-7-14-43(15-8-34)128-87-75(114)72(111)69(108)33(3)126-87/h5-20,22-25,28,31-33,47-49,56-59,61-77,79,87-89,93,100-115H,21,26-27,29-30,91-92H2,1-4H3,(H,94,118)(H,95,121)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,122,123)/t31-,32-,33-,47+,48+,49-,56-,57+,58-,59-,61-,62-,63+,64+,65+,66+,67-,68-,69-,70-,71+,72+,73+,74-,75+,76+,77+,79+,87-,88-,89-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFVWARSGMYXRN-HTQQBIQNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(CC7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)C(=C6)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C[C@H]7C(=O)N[C@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O)NC(=O)[C@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)C(=C6)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)Cl)CO)O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H102ClN9O36 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016501 | |
Record name | Avoparcin-alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1909.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73957-86-5 | |
Record name | Avoparcin-alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073957865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avoparcin-alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Avoparcin α | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVOPARCIN-.ALPHA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4J49AU691 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。